molecular formula C13H17ClN2O4S B2615865 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine CAS No. 749920-16-9

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B2615865
CAS No.: 749920-16-9
M. Wt: 332.8
InChI Key: YIKHDNAYAGNMPZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chloro-3-nitrobenzenesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound’s nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the MAPK and NF-κB signaling pathways .

Comparison with Similar Compounds

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:

    4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3,5-Dimethylpiperidine: The piperidine ring component of the target compound.

    4-Chloro-3-nitrobenzenesulfonic acid: Another related compound with similar structural features but different functional groups.

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-9-5-10(2)8-15(7-9)21(19,20)11-3-4-12(14)13(6-11)16(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHDNAYAGNMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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